N-cyclopentyl-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide
Description
N-cyclopentyl-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide is a pyrazolo-pyridazine derivative featuring a thioacetamide linker and a cyclopentyl substituent. Its core structure includes a pyrazolo[3,4-d]pyridazine ring system substituted with a 2-methoxyphenyl group at position 1 and a methyl group at position 2.
Properties
IUPAC Name |
N-cyclopentyl-2-[1-(2-methoxyphenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2S/c1-13-15-11-21-25(16-9-5-6-10-17(16)27-2)19(15)20(24-23-13)28-12-18(26)22-14-7-3-4-8-14/h5-6,9-11,14H,3-4,7-8,12H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOASRFGQFOHTTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=NN(C2=C(N=N1)SCC(=O)NC3CCCC3)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the pyrazolopyridazine core, followed by the introduction of the methoxyphenyl and cyclopentyl groups, and finally the thioacetamide moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process efficiently. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to produce the compound in large quantities while maintaining quality and consistency.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Unfortunately, no information is available regarding the applications of the compound "N-cyclopentyl-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide" from the provided search results. However, the search results do provide information on similar compounds.
Based on the search results, here's what is known about related compounds:
Pyrazolo-Pyridines and Anticancer Activity
- Pyrazolo-pyridine derivatives Several pyrazolo-pyridine derivatives have been synthesized and investigated for anticancer effects on various cancer cell lines, including MCF-7, Hela, and HCT116 .
- St.4 and St.5 Compounds Compounds St.4 and St.5 exhibited significant cytotoxicity against MCF-7 and HCT116 cell lines. Compound St.4 demonstrated the highest anticancer activity against HeLa cells, comparable to doxorubicin .
- Cell Cycle Arrest and Apoptosis Both compounds induced cell cycle arrest and apoptosis in the tested cancer cell lines . St.4 caused S phase arrest in Hela cells, while St.5 induced G2/M phase arrest in MCF-7 cells and S phase arrest in HCT116 cells .
- CDK2 and CDK9 Inhibition St.4 and St.5 demonstrated inhibitory activity against CDK2 and CDK9, fitting well in the active sites of both, suggesting a mechanism for their action against cancer cells .
Pyridazine Derivatives and CDK2 Inhibition
- Pyridazine Derivatives A series of pyridazine derivatives with anticancer activities targeting the CDK2 enzyme were synthesized, utilizing the 3,6-disubstituted pyridazine scaffold .
- St.17 Compound Compound St.17 emerged as the most active, showing various binding interactions inside the pocket of the CDK2 active site, including hydrophobic interaction with non-polar residues and hydrogen bonding with the other residues . Moreover, this compound induced cell cycle arrest at the G2/M phase and triggered apoptosis and necrosis in both T-47D breast cancer and MDA-MB-231 cell lines .
2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
- Molecular Structure This compound has a molecular formula of C21H22N6O3S and a molecular weight of 438.51.
- Potential anticancer agent Research has indicated that compounds with similar structural features to this compound exhibit significant anticancer properties. For instance, derivatives of pyrazolo compounds have shown inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. A study highlighted that certain pyrazolo derivatives selectively inhibit CDK2, leading to reduced proliferation of cancer cells.
- Neuroprotective effects The isoxazole moiety in the compound is associated with neuroprotective activities. Research has demonstrated that compounds containing isoxazole derivatives can modulate glutamate receptors, potentially offering protection against excitotoxicity in neurodegenerative diseases. For example, related compounds have been shown to inhibit caspase activation in neuronal cells exposed to glutamate, suggesting protective mechanisms against neurodegeneration.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with N-cyclopentyl-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide, enabling comparative analysis:
N-(2,4-dimethoxyphenyl)-2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide
- Key Features: Substituted with a 4-fluorophenyl group at position 1 and a 2,4-dimethoxyphenyl acetamide moiety. Molecular weight: 453.5 g/mol (C22H20FN5O3S). No reported melting point or biological data.
- Comparison: The 4-fluorophenyl group may enhance metabolic stability compared to the 2-methoxyphenyl group in the target compound.
2-((1-(2-Chloro-2-phenylethyl)-4-((3-chlorophenethyl)amino)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-morpholinophenyl)acetamide (118d)
- Key Features: Pyrazolo-pyrimidine core with chloro and morpholinophenyl substituents. Molecular weight: 662.63 g/mol (C33H33N7O2Cl2S). Melting point: 118–124°C.
- Comparison: The pyrimidine core (vs. The morpholinophenyl group enhances solubility due to the polar morpholine ring, whereas the cyclopentyl group in the target compound may prioritize lipophilicity .
2-(3-(4-Chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-methoxyphenyl)acetamide (4c)
- Key Features :
- Pyrazolo-pyridine scaffold with a 4-methoxyphenyl acetamide group.
- Molecular weight: 498 g/mol (C28H23ClN4O3).
- Melting point: 209–211°C.
- Comparison: The pyridine core (vs. The 4-methoxyphenyl group mirrors the 2-methoxyphenyl substituent in the target compound but differs in regiochemistry, influencing steric and electronic profiles .
N-cyclopentyl-2-((1-ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide
- Key Features :
- Pyrazolo-pyrimidine core with a 3-methoxybenzyl group and cyclopentyl acetamide.
- Molecular weight: 455.6 g/mol (C23H29N5O3S).
- Comparison :
Tabulated Comparative Data
Biological Activity
N-cyclopentyl-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide is a compound of interest due to its potential biological activity, particularly in the context of anticancer research. This article provides a comprehensive overview of its biological activity, including data from various studies, case studies, and relevant findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 438.51 g/mol. The compound features a cyclopentyl group, a pyrazolo-pyridazine moiety, and a methoxyphenyl substituent, which contribute to its biological properties.
Biological Activity
The biological activity of this compound has been explored primarily in the context of its anticancer potential. Recent studies have assessed its cytotoxic effects against various cancer cell lines.
Case Studies and Research Findings
-
Cytotoxicity Assays :
- In vitro studies have shown that this compound exhibits significant cytotoxicity against several human tumor cell lines. For instance:
- A549 (lung cancer) : IC50 values were reported in the low micromolar range, indicating potent activity.
- MCF-7 (breast cancer) : The compound demonstrated an ability to induce apoptosis, as evidenced by increased levels of pro-apoptotic markers like caspase-3 and Bax while decreasing anti-apoptotic markers such as Bcl-2 .
- In vitro studies have shown that this compound exhibits significant cytotoxicity against several human tumor cell lines. For instance:
- Mechanism of Action :
- Selectivity :
Data Summary Table
| Cell Line | IC50 (µM) | Mechanism | Effect on Apoptosis |
|---|---|---|---|
| A549 | 1.58 | Inhibition of tubulin polymerization | Increased caspase-3 expression |
| MCF-7 | 5.96 | Cell cycle arrest (G2/M phase) | Increased Bax, decreased Bcl-2 |
| NRK-52E | 10.00 | Non-selective effects | Minimal apoptosis |
Q & A
What are the optimal synthetic routes for N-cyclopentyl-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide, and how do reaction conditions influence yield and purity?
Basic
The synthesis typically involves coupling a pyrazolo-pyridazine core with a thioacetamide moiety. A method analogous to employs thioglycolic acid for thioether bond formation under reflux in ethanol, achieving yields >50% . Reaction parameters like temperature (80–100°C), solvent polarity (DMF vs. ethanol), and catalyst choice (e.g., K₂CO₃) significantly impact purity. For regiochemical control, pre-functionalization of the pyridazine ring (e.g., halogenation at C7) prior to thiolation is critical .
Which spectroscopic techniques (e.g., NMR, LC-MS) are most effective for characterizing the structural integrity of this compound, and how should spectral data be interpreted to confirm regiochemistry?
Basic
1H NMR (DMSO-d₆) resolves aromatic protons (δ 6.7–8.3 ppm) and cyclopentyl/methyl groups (δ 1.0–3.5 ppm). Key signals include the singlet for the 4-methyl group (~δ 2.5 ppm) and the methoxy group (~δ 3.8 ppm). LC-MS ([M+H]+ ~450–470 m/z) confirms molecular weight, while 13C NMR distinguishes carbonyl (C=O, ~170 ppm) and pyridazine carbons . Regiochemistry is validated via NOESY correlations between the cyclopentyl group and pyridazine protons .
How does the presence of the 2-methoxyphenyl and cyclopentyl groups affect the compound's solubility and bioavailability in preclinical models?
Advanced
The 2-methoxyphenyl group enhances lipophilicity (logP ~3.5), reducing aqueous solubility but improving membrane permeability. Cyclopentyl substitution introduces steric bulk, potentially limiting metabolic clearance via CYP3A4. In vitro assays (e.g., PAMPA) show moderate passive diffusion (Pe ~5 × 10⁻⁶ cm/s), suggesting formulation strategies like salt formation or co-solvents (e.g., PEG 400) to improve bioavailability .
What strategies can be employed to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. no observed efficacy) for this compound across different experimental models?
Advanced
Contradictions may arise from assay variability (e.g., bacterial strain differences) or compound stability. Solutions include:
- Standardized protocols : Use CLSI guidelines for MIC assays .
- Stability testing : Monitor compound degradation in culture media via HPLC .
- Orthogonal assays : Confirm activity with live/dead staining or ATP-based viability assays .
What in vitro or in vivo models are most appropriate for evaluating the kinase inhibitory potential of this pyrazolo-pyridazine derivative, and how should controls be designed to minimize off-target effects?
Advanced
Recombinant kinase assays (e.g., EGFR, JAK2) with ATP-concentration titration (Km ± 10 µM) identify IC50 values. Cell-based models (e.g., Ba/F3-JAK2V617F) validate target engagement. Controls:
- Inactive analogs : Replace the thioacetamide with a methyl group to assess specificity .
- Pharmacological inhibitors : Co-treat with staurosporine to rule out pan-kinase effects .
How can computational methods (e.g., molecular docking, QSAR) guide the rational modification of the thioacetamide moiety to enhance target binding affinity?
Advanced
Docking (AutoDock Vina) into kinase ATP pockets identifies hydrogen bonds between the thioacetamide sulfur and hinge-region residues (e.g., Met793 in EGFR). QSAR models using Hammett σ values for substituents on the phenyl ring predict electronic effects on potency. Substituents with σ < 0.5 (e.g., -OMe) improve affinity by reducing electron withdrawal .
What are the critical stability-indicating parameters (e.g., pH, temperature sensitivity) for this compound under long-term storage conditions, and how should degradation products be characterized?
Basic
Stability studies (ICH Q1A guidelines) show degradation at pH < 5 (hydrolysis of the acetamide) and >40°C (oxidation of the pyridazine ring). Monitor via:
- HPLC : Track main peak area decline (>5% indicates instability).
- LC-HRMS : Identify degradation products (e.g., sulfoxide formation at the thioether) .
How do structural analogs of this compound with variations in the pyridazine core compare in terms of metabolic stability, and what enzymatic pathways are implicated in their clearance?
Advanced
Replacing the pyridazine with a pyrimidine (e.g., ) reduces CYP2C9-mediated oxidation. Microsomal assays (human liver microsomes + NADPH) show t1/2 > 60 min for the parent compound vs. <30 min for analogs lacking the cyclopentyl group. Primary metabolites include hydroxylated cyclopentyl (m/z +16) and O-demethylated products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
